molecular formula C22H25N5O B11239858 N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine

N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11239858
M. Wt: 375.5 g/mol
InChI Key: JYJTYJOHSQYOIT-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a naphthalene carbonyl group and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone

InChI

InChI=1S/C22H25N5O/c1-16-14-20(25(2)3)24-22(23-16)27-12-10-26(11-13-27)21(28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,10-13H2,1-3H3

InChI Key

JYJTYJOHSQYOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N(C)C

Origin of Product

United States

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